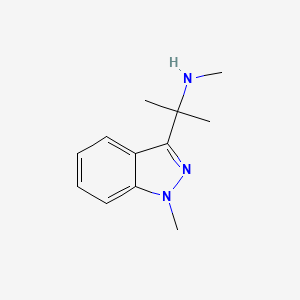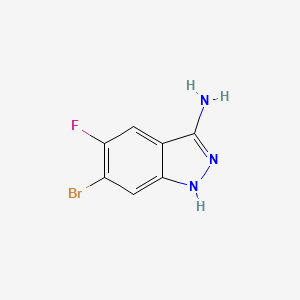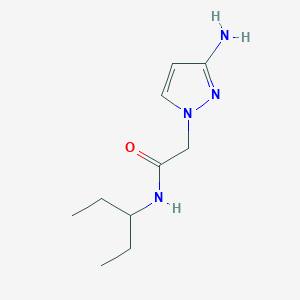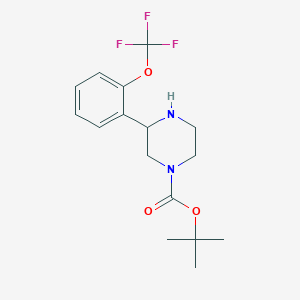
3-(2-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H19F3N2O4 It is characterized by the presence of a tert-butyl group, a trifluoromethoxyphenyl group, and a piperazine ring
Preparation Methods
The synthesis of tert-butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.
Introduction of the trifluoromethoxy group: This step involves the reaction of the piperazine derivative with trifluoromethoxybenzene under suitable conditions.
tert-Butyl protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
tert-Butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate: This compound also contains a piperazine ring and a tert-butyl group but differs in the position and nature of the trifluoromethyl group.
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound has an amino group instead of a trifluoromethoxy group, leading to different chemical and biological properties.
The uniqueness of tert-butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate lies in its specific trifluoromethoxy substitution, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H21F3N2O3 |
|---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
tert-butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-9-8-20-12(10-21)11-6-4-5-7-13(11)23-16(17,18)19/h4-7,12,20H,8-10H2,1-3H3 |
InChI Key |
IEGBGMQIGAZVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B13567885.png)
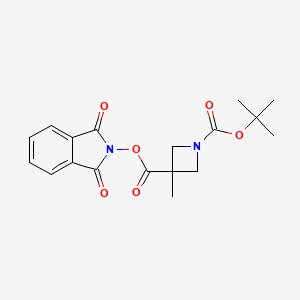
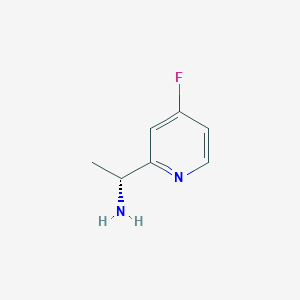
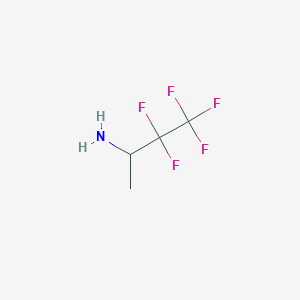
![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)

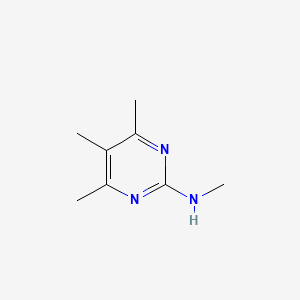
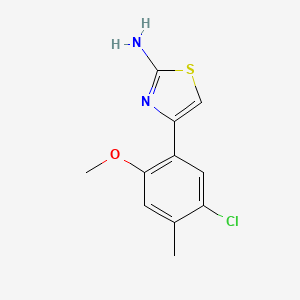
![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
